4-cyano-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide is a complex organic compound that features a cyano group, a hydroxy group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Cyano Group: The cyano group can be introduced via the reaction of an amine with a cyanoacetylating agent such as cyanoacetic acid or its derivatives.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting a substituted benzoyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The cyano group can be reduced to an amine using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4
Reducing Agents: LiAlH4, NaBH4 (Sodium borohydride)
Nucleophiles: Various amines, alcohols, and thiols
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amine
Substitution: Formation of substituted benzamides
Scientific Research Applications
4-cyano-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-cyano-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxy and furan groups can participate in hydrogen bonding and π-π interactions, respectively . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide: is similar to other cyanoacetamide derivatives, which are known for their diverse biological activities.
Cyanoacetohydrazides: These compounds also contain a cyano group and are used in the synthesis of heterocyclic compounds.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
4-cyano-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-2-7-14(20-10)13(18)9-17-15(19)12-5-3-11(8-16)4-6-12/h2-7,13,18H,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROSPHYLVZTUAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2=CC=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.